molecular formula C18H10Cl2N2OS B6022718 (E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

(E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B6022718
M. Wt: 373.3 g/mol
InChI Key: SIJKFOBEUXCNEK-AWNIVKPZSA-N
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Description

(E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a complex organic compound that features a combination of phenyl, thiazole, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated thiazole.

    Introduction of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.

    Final Coupling: The final step involves the coupling of the dichlorohydroxyphenyl group with the thiazole derivative under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Agents: The thiazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Anticancer Agents:

Industry:

    Dyes and Pigments: The compound’s structural features make it suitable for use in the synthesis of dyes and pigments with specific color properties.

    Pharmaceuticals: Its potential biological activities make it a candidate for drug development.

Mechanism of Action

The mechanism of action of (E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

  • (E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
  • (E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-ethyl-1,3-thiazol-2-yl)prop-2-enenitrile

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the thiazole ring. The presence of different alkyl groups (methyl, ethyl) can significantly alter the compound’s physical and chemical properties.
  • Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their suitability for different applications.
  • Biological Activity: The biological activity can also differ, with some derivatives showing enhanced or reduced activity against specific targets.

This detailed article provides a comprehensive overview of (E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2OS/c19-14-7-11(8-15(20)17(14)23)6-13(9-21)18-22-16(10-24-18)12-4-2-1-3-5-12/h1-8,10,23H/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJKFOBEUXCNEK-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Cl)O)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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